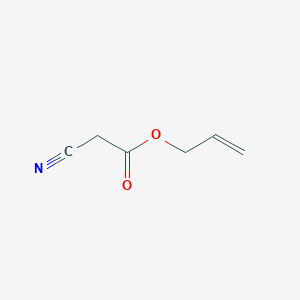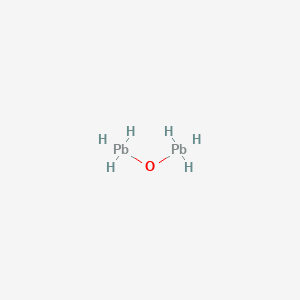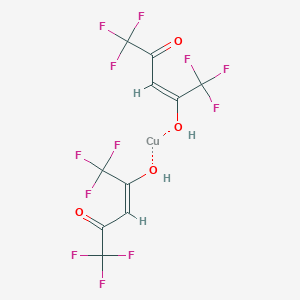
Copper(II) hexafluoroacetylacetonate
Overview
Description
Copper(II) hexafluoroacetylacetonate is a green crystalline powder . It is also known as cupric hexafluoroacetylacetonate or bis (1,1,1,5,5,5-hexafluoro-2,4-pentanedionato- O,O ′)copper . It is used as a pharmaceutical intermediate .
Synthesis Analysis
This compound was first prepared by the condensation of ethyl ester of trifluoroacetic acid and 1,1,1-trifluoroacetone . The interaction between copper (II) hexafluoroacetylacetonate [Cu (hfacac) 2] and pyridine-containing building blocks with linear, angled and trigonal geometry has led to isolation of different coordination polymers .Molecular Structure Analysis
Crystal structure analyses are reported for anhydrous copper (II) hexafluoroacetylacetonate (Cu (hfac) (2)) and for two of its hydrates . The anhydrous compound contains centrosymmetric square-planar complexes with close intermolecular Cu.F contacts .Chemical Reactions Analysis
The interaction between copper (II) hexafluoroacetylacetonate [Cu (hfacac) 2] and pyridine-containing building blocks with linear, angled and trigonal geometry has led to isolation of different coordination polymers . Thermally activated decomposition of the vapor phase of copper (II) hexafluoroacetylacetonate was studied .Physical And Chemical Properties Analysis
Copper(II) hexafluoroacetylacetonate is a green solid with a melting point of 130-134 °C (lit.) . It is soluble in EtOH, dioxane, CCl4, and polar solvents, but insoluble in water .Scientific Research Applications
Cu(C5HF6O2)2⋅xH2O Cu(C_5HF_6O_2)_2 \cdot xH_2O Cu(C5HF6O2)2⋅xH2O
, is a versatile compound used in various scientific research applications. Below is a comprehensive analysis focusing on six unique applications, each detailed in its own section.Catalysis in Organic Synthesis
Copper(II) hexafluoroacetylacetonate serves as a catalyst in organic synthesis, particularly in reactions requiring a Lewis acid catalyst . Its ability to stabilize transition states and facilitate the formation of carbon-carbon or carbon-heteroatom bonds makes it valuable for synthesizing complex organic molecules.
Material Science: Deposition of Copper Films
In material science, this compound is utilized for the deposition of copper films via Chemical Vapor Deposition (CVD) processes . The compound decomposes upon heating, depositing a thin layer of copper essential for semiconductor and nanotechnology applications.
Coordination Polymer Networks
The compound forms coordination polymer networks when reacted with pyridine-containing building blocks . These networks are studied for their potential in gas storage, separation technologies, and catalysis due to their unique structural properties.
Molecular Magnetism
Copper(II) hexafluoroacetylacetonate is used in the synthesis of molecular magnets. It forms complexes with organic radicals, leading to materials that exhibit magnetic properties at the molecular level, which is of interest for quantum computing and data storage applications .
Sensing Applications
This compound has shown potential in sensing applications. Certain coordination polymers derived from it can respond reversibly to small and polar analytes like methanol, ethanol, and acetone, indicating its use in chemical sensors .
Photovoltaic Devices
The compound’s ability to form complexes with various ligands is explored in the design of photovoltaic devices. These complexes can act as light-absorbing layers or charge transport materials, contributing to the efficiency of solar cells .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Cu/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/b2*2-1-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCSRRSYLKFYFX-PAMPIZDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4CuF12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) hexafluoroacetylacetonate | |
CAS RN |
14781-45-4, 155640-85-0 | |
| Record name | Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper(II) hexafluoroacetylacetonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






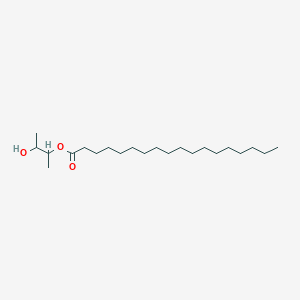
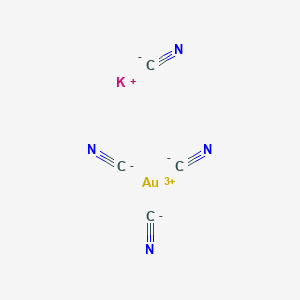
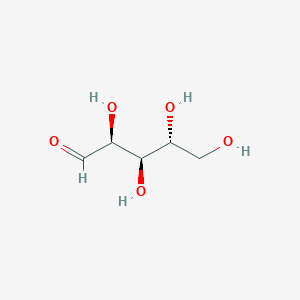
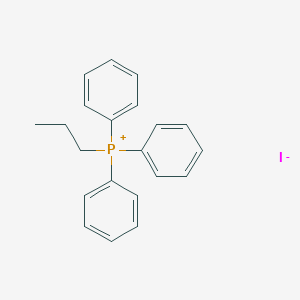
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)


